molecular formula C11H20 B13946222 2-Butylbicyclo[2.2.1]heptane CAS No. 61177-16-0

2-Butylbicyclo[2.2.1]heptane

Cat. No.: B13946222
CAS No.: 61177-16-0
M. Wt: 152.28 g/mol
InChI Key: KAYVFZJAIXHFTB-UHFFFAOYSA-N
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Description

2-Butylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C11H20. This compound belongs to the bicyclo[2.2.1]heptane family, which is characterized by a seven-membered ring structure with two bridgehead carbon atoms. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with butyl-substituted alkenes. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with 1-butene to form the bicyclic structure. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require a catalyst to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and higher yields. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Butylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry of bicyclic systems.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbicyclo[2.2.1]heptane
  • 2-Ethylbicyclo[2.2.1]heptane
  • 2-Propylbicyclo[2.2.1]heptane

Uniqueness

2-Butylbicyclo[2.2.1]heptane is unique due to its butyl substituent, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct in its applications and behavior .

Properties

CAS No.

61177-16-0

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

2-butylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20/c1-2-3-4-10-7-9-5-6-11(10)8-9/h9-11H,2-8H2,1H3

InChI Key

KAYVFZJAIXHFTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2CCC1C2

Origin of Product

United States

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